2-((5-Ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetonitrile
Description
Properties
IUPAC Name |
2-[(5-ethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5OS/c1-2-6-5-7(15)11-8-12-13-9(14(6)8)16-4-3-10/h5H,2,4H2,1H3,(H,11,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIIHIADOVVXDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC2=NN=C(N12)SCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with 2-cyano-3-mercaptopropenoic acid, followed by cyclization to form the triazolopyrimidine core. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-((5-Ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group or the triazolopyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-((5-Ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-((5-Ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to the broader class of 1,2,4-triazolo[4,3-a]pyrimidine derivatives. Below is a comparative analysis with structurally related analogs:
Table 1: Structural Comparison
Key Observations :
Derivatives from replace the ethyl and thioacetonitrile groups with aryl and amino substituents, altering electronic properties and solubility .
Substituent Effects :
- The thioacetonitrile group in the target compound introduces a sulfur atom, increasing polarizability compared to carbonitrile-only analogs (e.g., 6-carbonitriles in ).
- Stereochemistry : Patent compounds () emphasize stereospecific modifications (e.g., 3S,4R configurations), suggesting enhanced target selectivity in biological systems .
Findings :
- The target compound’s synthesis aligns with the ultrasound-assisted methodology in , which reduces reaction times and improves yields compared to traditional heating .
- Patent-derived analogs () require advanced catalytic systems, reflecting trade-offs between structural complexity and synthetic efficiency .
Pharmacological and Physicochemical Properties
- Solubility : The thioacetonitrile group may enhance solubility in polar solvents compared to purely aromatic derivatives (e.g., 7-aryl analogs in ) .
- Bioactivity : Fused systems () exhibit higher binding affinity to kinase domains due to extended planar structures, whereas the target compound’s smaller core may favor metabolic stability .
Biological Activity
2-((5-Ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetonitrile is a compound belonging to the triazolo-pyrimidine class of heterocycles, which are known for their diverse biological activities. This article explores the biological activity of this compound based on recent research findings, including its anticancer properties, antibacterial effects, and potential mechanisms of action.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C11H12N4OS |
| Molecular Weight | 248.31 g/mol |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. The compound under investigation has shown promising results against various cancer cell lines:
- Mechanism of Action : The compound exhibits its anticancer effects primarily through apoptosis induction and cell cycle arrest. It has been observed to induce G2/M phase arrest in cancer cells, which is critical for halting proliferation.
-
In Vitro Studies :
- In a study evaluating its effects on MDA-MB-231 and MCF-7 breast cancer cell lines, it demonstrated significant cytotoxicity with IC50 values comparable to standard chemotherapeutics like Cisplatin .
- The compound also showed efficacy in inhibiting the growth of HepG2 liver cancer cells and was associated with oxidative stress-induced activation of apoptotic pathways .
- Case Study : A specific derivative of this compound was tested in vivo using nude mice models with liver cancer. Results indicated a reduction in tumor size and prolonged survival rates compared to untreated controls .
Antibacterial Activity
The antibacterial properties of triazolo-pyrimidine derivatives have also been explored. The compound demonstrated significant activity against several pathogenic bacteria:
- Efficacy Against Bacteria : In vitro tests revealed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antibacterial activity .
- Mechanism : The antibacterial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Summary of Biological Activities
| Activity Type | Effect | Cell Lines/Organisms Tested |
|---|---|---|
| Anticancer | Induces apoptosis; cell cycle arrest | MDA-MB-231, MCF-7, HepG2 |
| Antibacterial | Broad-spectrum inhibition | Various pathogenic bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
